amine CAS No. 673453-47-9](/img/structure/B2362468.png)

[6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-yl](2-methoxyphenyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

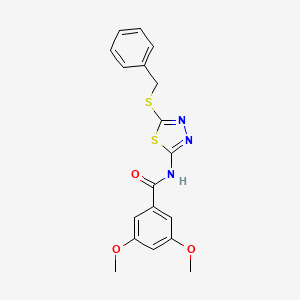

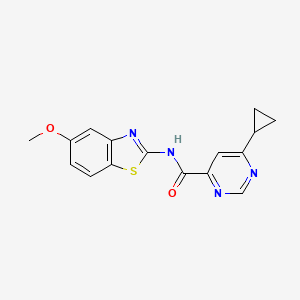

“6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” is a compound that belongs to the class of 2-aminopyrimidine derivatives . It has a molecular formula of C17H16N6O3 and a molecular weight of 352.354.

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, such as “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine”, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The synthesis includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains an amino group and a phenyl ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines .科学的研究の応用

Synthesis of Antitumor Drugs

Compounds related to "6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine" are significant in the synthesis of antitumor drugs. For instance, phenyl carbamate derivatives have been identified as critical intermediates in the development of small molecular inhibitors for cancer treatment. The synthesis involves acylation and nucleophilic substitution starting from chloropyrimidine-4-amine, highlighting the compound's relevance in medicinal chemistry research for anticancer drug development (Gan et al., 2021).

Pharmacological Screening for Anti-inflammatory Activity

A series of pyrimidin-2-amine derivatives, structurally related to the query compound, have been synthesized and evaluated for their anti-inflammatory properties. These compounds were prepared via reactions involving chalcone derivatives and screened, demonstrating significant reduction in edema volume. Such studies underscore the potential of these compounds in developing new anti-inflammatory agents (Kumar et al., 2017).

Antifungal Applications

Research into the antifungal effects of pyrimidine derivatives, including those structurally akin to the query compound, has shown promising results against types of fungi such as Aspergillus terreus and Aspergillus niger. The synthesis of these compounds involves nucleophilic displacement and their bioactivity assessment indicates their potential as antifungal agents, contributing to the search for new treatments for fungal infections (Jafar et al., 2017).

Role in Protein Crosslinking and Affinity Labeling

Compounds similar to "6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine" have been explored as photoreagents for protein crosslinking and affinity labeling. Their ability to react quantitatively with amines upon irradiation highlights their application in biochemistry for studying protein interactions and functions (Jelenc et al., 1978).

将来の方向性

The future directions for the research and development of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” and similar compounds could involve further exploration of their antitrypanosomal and antiplasmodial activities. There is a great demand for compounds with alternative mechanisms of action, especially in the context of increasing resistance to existing treatments for diseases like malaria .

特性

IUPAC Name |

4-N-(2-methoxyphenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3/c1-26-13-10-6-5-9-12(13)20-16-14(23(24)25)15(18)21-17(22-16)19-11-7-3-2-4-8-11/h2-10H,1H3,(H4,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYROKEANLHJCMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)

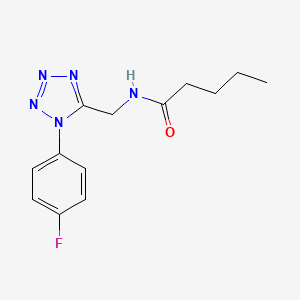

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)

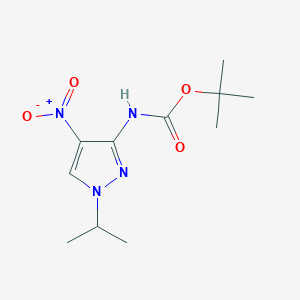

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

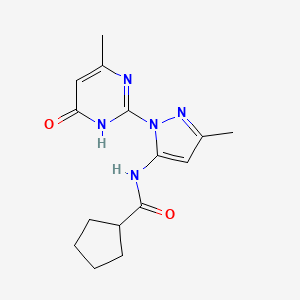

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)